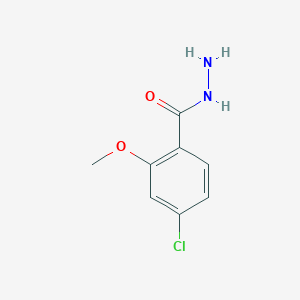

4-Chloro-2-methoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-methoxybenzohydrazide is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a chloro and a methoxy substituent on the benzene ring, which is further connected to a hydrazide group. This structure has been found to be a versatile intermediate for the synthesis of various heterocyclic compounds and has shown interesting biological activities.

Synthesis Analysis

The synthesis of 4-Chloro-2-methoxybenzohydrazide derivatives has been reported through condensation reactions. For instance, the compound 4-Chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by the condensation of 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, other research has focused on synthesizing novel heterocyclic compounds derived from related hydrazide compounds, which serve as starting materials for further chemical transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. X-ray crystallography has been employed to determine the crystal structure of these compounds, revealing details such as dihedral angles between benzene rings and the overall geometry of the molecules . Additionally, Density Functional Theory (DFT) studies have been conducted to optimize the molecular geometry and predict properties for compounds where crystal structures were not available .

Chemical Reactions Analysis

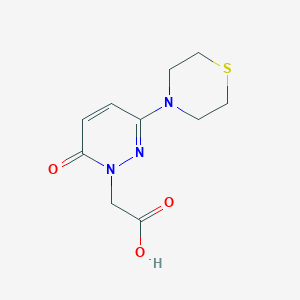

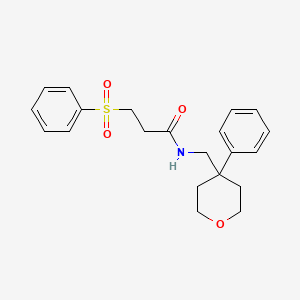

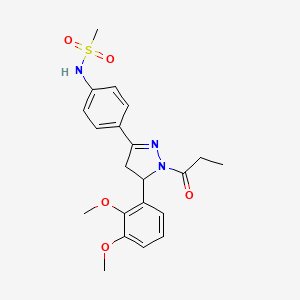

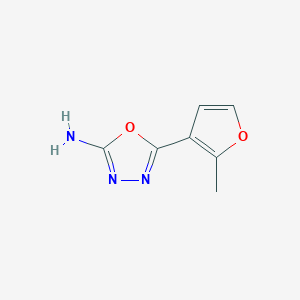

4-Chloro-2-methoxybenzohydrazide and its derivatives participate in various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For example, the synthesis of triazoles and oxadiazoles has been reported using 4-Chloro-2-methoxybenzohydrazide as a precursor . These reactions often involve cyclization steps and the use of reagents like formaldehyde and N-methyl/phenylpiperazine to furnish the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methoxybenzohydrazide derivatives have been characterized using spectroscopic methods such as IR, NMR, and mass spectrometry . These studies provide insights into the functional groups present, molecular conformation, and electronic structure. The compounds' solubility, melting points, and other physical properties are influenced by the nature of the substituents and the molecular framework .

Biological Activities Analysis

Several studies have reported the biological activities of 4-Chloro-2-methoxybenzohydrazide derivatives. For instance, platinum(II) complexes containing 4-chlorobenzoic acid hydrazide ligands have shown cytotoxic effects against leukemia cells, with some complexes being more active than cisplatin . Other derivatives have been evaluated for their lipase and α-glucosidase inhibition activities, with some showing promising results . Additionally, antibacterial and antifungal activities have been observed for hydrazone compounds synthesized from related hydrazides .

Aplicaciones Científicas De Investigación

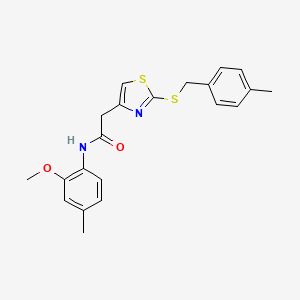

Synthesis of Novel Compounds

4-Chloro-2-methoxybenzohydrazide serves as a key starting compound in the synthesis of various heterocyclic compounds, such as triazoles, oxadiazoles, and hydrazones. For example, it is used in the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which have been investigated for their lipase and α-glucosidase inhibition properties (Bekircan, Ülker, & Menteşe, 2015).

Structural and Spectroscopic Analysis

4-Chloro-2-methoxybenzohydrazide is utilized in structural and spectroscopic studies. For instance, it was involved in the preparation of N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide and related compounds, providing insights into their crystal structures and molecular frameworks (Bao & Wei, 2008).

Antimicrobial and Antifungal Applications

Various derivatives of 4-Chloro-2-methoxybenzohydrazide have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain synthesized compounds display significant activity against various microbial strains (He & Xue, 2021).

Enzyme Inhibition Studies

This chemical is integral in producing compounds that inhibit specific enzymes, such as lipase and urease. Research has identified several derivatives of 4-Chloro-2-methoxybenzohydrazide that exhibit moderate to good inhibitory effects on these enzymes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

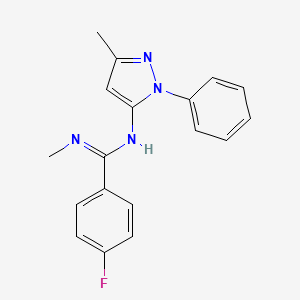

Cholinesterase Inhibition

Compounds derived from 4-Chloro-2-methoxybenzohydrazide have also been studied for their potential as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases (Arfan et al., 2018).

Safety and Hazards

The safety information for 4-Chloro-2-methoxybenzohydrazide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Mode of Action

Benzohydrazides are known to form oximes and hydrazones through reactions with aldehydes and ketones . The nitrogen in the hydrazide group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This reaction forms a C=N bond, creating an oxime or hydrazone .

Biochemical Pathways

Benzohydrazides can potentially influence various biochemical pathways due to their reactivity with aldehydes and ketones, which are key intermediates in many metabolic processes .

Pharmacokinetics

The compound’s molecular weight (20062 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The presence of the chloro and methoxy groups may influence its distribution and metabolism, but further studies are needed to confirm this.

Result of Action

Given its potential to form oximes and hydrazones, it may influence cellular processes involving aldehydes and ketones .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-2-methoxybenzohydrazide . For instance, the rate of its reactions with aldehydes and ketones may be influenced by the pH of the environment . Additionally, its stability could be affected by temperature and light exposure.

Propiedades

IUPAC Name |

4-chloro-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGVSXXYKPLIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)

![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)